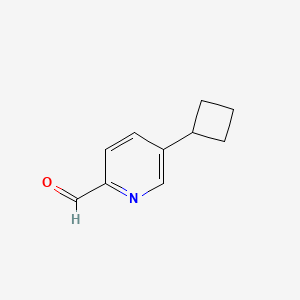

5-Cyclobutylpyridine-2-carbaldehyde

Description

5-Cyclobutylpyridine-2-carbaldehyde is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclobutyl group at the 5-position and an aldehyde functional group at the 2-position. The cyclobutyl group introduces ring strain and bulkiness, which may influence reactivity, solubility, and intermolecular interactions compared to simpler pyridine derivatives.

Properties

IUPAC Name |

5-cyclobutylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-7-10-5-4-9(6-11-10)8-2-1-3-8/h4-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXKBCUWZGGDSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CN=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutylpyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of 5-Cyclobutylpyridine-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclobutylpyridine-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents like bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: 5-Cyclobutylpyridine-2-carboxylic acid.

Reduction: 5-Cyclobutylpyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

5-Cyclobutylpyridine-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclobutylpyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The most closely related compound in the provided evidence is 5-hydroxypyridine-2-carbaldehyde (CAS: 31191-08-9), which shares the pyridine-2-carbaldehyde backbone but substitutes the 5-position with a hydroxyl group instead of a cyclobutyl group. Below is a comparative analysis based on substituent effects and available

Table 1: Comparative Properties

Electronic and Steric Effects

- Electron-Donating/Accepting Nature: The hydroxyl group in 5-hydroxypyridine-2-carbaldehyde is electron-withdrawing via resonance, activating the aldehyde toward nucleophilic attacks .

- Reactivity: The hydroxyl substituent enhances solubility in polar solvents (e.g., water or ethanol), whereas the cyclobutyl group likely increases solubility in nonpolar solvents. Ring strain in the cyclobutyl group may lead to unique reactivity, such as susceptibility to ring-opening under specific conditions.

Biological Activity

5-Cyclobutylpyridine-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

5-Cyclobutylpyridine-2-carbaldehyde features a pyridine ring substituted with a cyclobutyl group at the 5-position and an aldehyde functional group at the 2-position. This unique structure may contribute to its biological properties, particularly in interactions with various biological targets.

Pharmacological Activity

Research indicates that compounds similar to 5-cyclobutylpyridine-2-carbaldehyde exhibit significant interactions with various receptors and enzymes. Notably, studies have focused on the following aspects:

- Adenosine Receptor Affinity : Compounds with a pyridine structure have been evaluated for their affinity at adenosine receptors, particularly A3 receptors. Structure-activity relationship (SAR) studies reveal that modifications to the pyridine ring can enhance selectivity and potency at these sites .

- Cytotoxicity and Antitumor Activity : Similar pyridine derivatives have shown cytotoxic effects against cancer cell lines. For instance, thiosemicarbazones derived from pyridine-2-carboxaldehyde have demonstrated significant antineoplastic activity in vivo against leukemia models . Although specific data on 5-cyclobutylpyridine-2-carbaldehyde is limited, the structural similarities suggest potential for similar effects.

Case Studies and Research Findings

- In Vitro Studies : A study on related pyridine derivatives demonstrated that certain structural modifications could lead to enhanced binding affinity and selectivity for specific receptors. For example, cycloalkyl substitutions often yielded improved pharmacological profiles compared to linear alkyl groups .

- Toxicological Assessments : Research into the toxicity profiles of pyridine derivatives indicates that while some exhibit significant biological activity, they may also present varying degrees of cytotoxicity depending on their structure. This highlights the importance of careful optimization in drug design .

- Mechanistic Insights : Investigations into the mechanisms of action for similar compounds suggest that they may act through multiple pathways, including enzyme inhibition and receptor modulation. For instance, derivatives have been shown to inhibit ribonucleotide reductase activity, which is crucial for DNA synthesis in rapidly dividing cells .

Table 1: Structure-Activity Relationships of Pyridine Derivatives

| Compound Name | Ki (nM) | Receptor Type | Biological Activity |

|---|---|---|---|

| 5-Ethyl-2-methylpyridine | 20 | A3 Adenosine | High affinity |

| 5-(methylamino)pyridine-2-carboxaldehyde | 1.0 | Ribonucleotide Reductase | Significant cytotoxicity |

| 5-Cyclobutylpyridine-2-carbaldehyde | TBD | TBD | Potential activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.